molecular formula C15H10ClNO2 B8583870 4-(4-Acetyl-3-chlorophenoxy)benzonitrile

4-(4-Acetyl-3-chlorophenoxy)benzonitrile

Cat. No.: B8583870
M. Wt: 271.70 g/mol
InChI Key: ZLCJLABQPDFNSJ-UHFFFAOYSA-N
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Description

4-(4-Acetyl-3-chlorophenoxy)benzonitrile is an organic compound that belongs to the class of aromatic nitriles It features a benzonitrile group attached to a phenoxy ring, which is further substituted with an acetyl and a chloro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Acetyl-3-chlorophenoxy)benzonitrile typically involves the following steps:

    Nitrile Formation:

    Phenoxy Group Introduction: The phenoxy group can be introduced via an etherification reaction, where a phenol derivative reacts with a halogenated benzene compound.

    Acetylation: The acetyl group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst.

    Chlorination: The chloro group can be introduced via a halogenation reaction using chlorine or a chlorinating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Primary amines, secondary amines, or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Used in the production of specialty chemicals, polymers, or as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of 4-(4-Acetyl-3-chlorophenoxy)benzonitrile would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Acetyl-phenoxy)-benzonitrile: Lacks the chloro group, which may affect its reactivity and applications.

    4-(3-Chloro-phenoxy)-benzonitrile:

    4-(4-Acetyl-3-chloro-phenoxy)-benzaldehyde: Contains an aldehyde group instead of a nitrile group, leading to different reactivity and applications.

Uniqueness

4-(4-Acetyl-3-chlorophenoxy)benzonitrile is unique due to the presence of both the acetyl and chloro groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups can make it a versatile intermediate in organic synthesis and a candidate for various scientific research applications.

Properties

Molecular Formula

C15H10ClNO2

Molecular Weight

271.70 g/mol

IUPAC Name

4-(4-acetyl-3-chlorophenoxy)benzonitrile

InChI

InChI=1S/C15H10ClNO2/c1-10(18)14-7-6-13(8-15(14)16)19-12-4-2-11(9-17)3-5-12/h2-8H,1H3

InChI Key

ZLCJLABQPDFNSJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC2=CC=C(C=C2)C#N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution 4-cyanophenol (CAS Reg. No. 767-00-0, 1.2 g), 2-chloro-4-fluoroacetophenone (CAS Reg. No. 700-35-6, 1.7 g) in DMA (10 ml) was added K2CO3 (1.66 g). The mixture is refluxed for 5 h. TLC (heptane/EtOAc 2:1) showed complete conversion. Water was added and the mixture was extracted with DCM. The combined organic layers were dried over Na2SO4 and then concentrated to an oil. The residue was purified by flash chromatography (SiO2, EtOAc/heptane 1:2) to give the title compound (1.8 g) as yellow oil. MS (m/e)=272.2 [M+H+].
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